1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone

Asymmetric Synthesis Chiral Auxiliary Stereochemistry

1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone (CAS 1519060-84-4) is a chiral, sulfur-containing heterocyclic compound within the N-acyl-thiazolidinethione structural class. Its core scaffold, 2-thioxo-1,3-thiazolidine, is widely used as a versatile chiral auxiliary for asymmetric synthesis, particularly in stereoselective aldol addition reactions.

Molecular Formula C11H11NOS2
Molecular Weight 237.3 g/mol
Cat. No. B12302925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone
Molecular FormulaC11H11NOS2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CSC1=S)C2=CC=CC=C2
InChIInChI=1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
InChIKeyJMFXRMBPKFNSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone: Basic Identity and Known Structural Class for Scientific Procurement


1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone (CAS 1519060-84-4) is a chiral, sulfur-containing heterocyclic compound within the N-acyl-thiazolidinethione structural class. Its core scaffold, 2-thioxo-1,3-thiazolidine, is widely used as a versatile chiral auxiliary for asymmetric synthesis, particularly in stereoselective aldol addition reactions [1]. The compound is characterized by a (4S)-phenyl substituent and an N-acetyl group, giving it the molecular formula C₁₁H₁₁NOS₂ and a molecular weight of 237.34 g/mol [2]. The closest commercial analog is its (4R)-enantiomer, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]ethanone (CAS 885971-52-8), which shares the identical molecular formula and weight but has the opposite stereochemical configuration at the 4-position .

Why 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone Cannot Be Replaced by a Generic In-Class Analog Without Verification


While numerous N-acetyl-thiazolidinethiones exist as chiral auxiliaries, their performance is highly dependent on the specific substituent at the 4-position and the absolute stereochemistry [1]. The (4S)-phenyl substituent creates a steric and electronic environment that is diastereomeric to the (4R)-phenyl analog (CAS 885971-52-8) . In chiral auxiliary-driven asymmetric synthesis, replacing one enantiomer with the other is well-established to yield the enantiomeric product, not an equivalent synthetic outcome. A critical evidence gap exists: the peer-reviewed literature does not currently contain any published, head-to-head quantitative aldol diastereoselectivity data directly comparing 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone against its (4R)-enantiomer or other N-acyl-thiazolidinethiones (such as N-propionyl or N-acetyl-4-isopropyl analogs) under identical reaction conditions. Therefore, any assumption of interchangeable performance is scientifically unsubstantiated and represents a high-risk procurement decision for stereoselective synthesis applications.

1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone: Quantitative Differentiator Evidence for Scientific Selection


Absolute Stereochemical Configuration: (4S) vs. (4R) Enantiomer as a Procurement Decision Factor

The most fundamental differentiator for 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone is its absolute (S)-configuration at the 4-position, which is precisely specified by its CAS registry number 1519060-84-4. Its direct enantiomer, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]ethanone, is a distinct compound with CAS 885971-52-8. This is a fixed binary difference; the two compounds are non-superimposable mirror images. In the context of chiral auxiliary-mediated aldol reactions, the work of Crimmins et al. (2000) with related thiazolidinethione auxiliaries demonstrates that the stereochemical outcome of the aldol addition (Evans syn vs. non-Evans syn) is governed by the auxiliary and the reaction conditions, and using the opposite enantiomer will invert the absolute configuration of the newly created stereocenters [1]. While no paper has explicitly published a side-by-side aldol reaction comparing these two exact N-acetyl enantiomers, the class-level principle is absolute: procuring the (4S) versus the (4R) enantiomer determines which enantiomeric product series you can access.

Asymmetric Synthesis Chiral Auxiliary Stereochemistry

Commercially Available Minimum Purity: 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone (95+%) vs. (4R)-Enantiomer (97%)

As a practical procurement parameter, the minimum purity offered by major reputable vendors differs between the two enantiomers. Alfa Aesar (Thermo Fisher) lists the (4S)-enantiomer with a purity specification of 95+% [1]. In contrast, the (4R)-enantiomer is available from AK Scientific with a stated minimum purity of 97% . This is a measurable, quantitative difference in the commercially supplied material that a scientist must account for when planning stoichiometric reactions where the auxiliary is used as a chiral controller. A 2% lower purity represents a potentially significant source of undefined impurities that could interfere with the formation of highly sensitive titanium enolates or the stereochemical outcome of the aldol step.

Chemical Purity Procurement Specification Reproducibility

N-Acyl Substituent: Acetyl Group Present, Not Propionyl or Other Acyl Variants

The compound contains an N-acetyl group (CH₃CO-), distinguishing it from the N-propionyl analog 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone (CAS 1039757-81-7) and from other N-acyl derivatives (e.g., crotonyl, benzyloxyacetyl) that have been reported as chiral auxiliaries in the literature . In the broader class of thiazolidinethione auxiliaries, the nature of the N-acyl group dictates whether the aldol reaction generates an acetate aldol adduct (no α-substituent) or a propionate aldol adduct (α-methyl substituent), fundamentally changing the structural outcome [1]. Direct head-to-head aldol diastereoselectivity data comparing the N-acetyl (S)-enantiomer with the N-propionyl (R)-enantiomer are not available in the public domain. However, the established mechanistic frameworks for titanium enolates of N-acyl thiazolidinethiones indicate that the acetyl group promotes the formation of a single enolate geometry (Z-enolate), leading to one characteristic syn-aldol diastereomer under Evans-syn conditions, whereas the propionyl group introduces an additional stereocenter, leading to a different diastereoselectivity profile [1].

Chiral Auxiliary Design Aldol Reaction N-Acyl Thiazolidinethione

Advantage of Thioamide (C=S) Auxiliary: Reductive Cleavage to Aldehyde vs. Oxazolidinone Auxiliaries

The thioxo (C=S) group at the 2-position of the thiazolidine ring is a key technological differentiator from the more common oxazolidinone auxiliaries (C=O). Crimmins et al. (2000) explicitly demonstrated that the thiazolidinethione auxiliaries, upon completion of the aldol reaction, can be directly reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H). This operationally simple, one-step reduction simultaneously cleaves the chiral auxiliary and reveals a valuable aldehyde functional group, whereas the analogous oxazolidinone auxiliaries often require a two-step reduction-oxidation sequence or nucleophilic displacement [1]. While this paper studied N-propionyl-thiazolidinethiones (not the specifically N-acetyl (S)-phenyl compound), the cleavage methodology is a class-level property inherent to the 2-thioxo-1,3-thiazolidine ring system. No paper has published a direct kinetic or yield comparison for the reductive cleavage of 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone versus its oxazolidinone counterpart.

Chiral Auxiliary Cleavage Reduction Thioamide

Highest-Confidence Application Scenarios for 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone Based on Available Evidence


Synthesis of Enantiomerically Pure (S)-Configured Secondary Alcohols via Acetate Aldol Addition

Based on the established class of N-acetyl-thiazolidinethione chiral auxiliaries, this compound is the rational choice when a synthetic route requires an enantiopure (S)-configured β-hydroxy carbonyl fragment. The (4S)-phenyl configuration forces the formation of the (S)-alcohol at the newly formed stereocenter. The N-acetyl group directs the reaction as an acetate aldol, adding a two-carbon unit. The thiazolidinethione framework subsequently enables a direct DIBAL-H reduction to the aldehyde, a key advantage documented by Crimmins et al. [1]. This scenario is supported by the class-level precedent, though the specific diastereoselectivity value for this exact compound remains unpublished.

Diastereoselective Synthesis of (3R,4S)-Simplactone Analogs

A method for synthesizing substituted δ-valerolactones, including the natural product simplactones, has been published using N-acyl thiazolidinethione chiral auxiliaries [1]. In that work, a double diastereoselective acetate aldol reaction was controlled solely by the chirality of the auxiliary. By analogy, 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone could be employed to construct the (3R,4S)-enantiomer of simplactone-type lactones, provided the (4S)-auxiliary directs the same relative topicity. The procurement decision should be guided by the target product's absolute stereochemistry.

Preparation of Chiral Aldehyde Intermediates for Natural Product Fragment Coupling

Because thiazolidinethione auxiliaries undergo direct reduction to aldehydes with DIBAL-H [1], a scientist procuring 1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone can plan a sequence of (i) acetate aldol addition to an aldehyde, (ii) protection of the resulting β-hydroxy group, and (iii) DIBAL-H cleavage to deliver a protected chiral β-hydroxy aldehyde. This aldehyde can then be used in fragment couplings (e.g., Wittig, Horner–Wadsworth–Emmons, or reductive amination) without the extra oxidation step needed for oxazolidinone auxiliaries. This efficiency gain is a class-level advantage of the 2-thioxo-1,3-thiazolidine core.

Enantiomeric Counterpart to (4R)-N-Acetylthiazolidinethione in Chiral Auxiliary Screening Libraries

For a medicinal chemistry or process chemistry group establishing a chiral auxiliary toolbox, the (4S)-enantiomer is required as the opposite-handed member of a matched/mismatched pair alongside the (4R)-enantiomer (CAS 885971-52-8). The (4R)-enantiomer is commercially available [1]. Having both enantiomers in stock allows screening of both product enantiomers in a single synthetic step, which is critical for generating both enantiomeric series of a lead compound for biological testing. This is a binary procurement necessity; one cannot properly run a matched/mismatched auxiliary screen with only the (4R)-enantiomer.

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